molecular formula C15H18ClN B6211790 N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1170932-10-1

N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B6211790
CAS No.: 1170932-10-1
M. Wt: 247.8
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Description

N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C15H17N·HCl It is known for its unique structure, which includes a naphthalene ring, an ethyl group, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Naphthalen-1-yl Ethylamine Intermediate: This step involves the reaction of naphthalene with ethylamine under specific conditions to form the intermediate compound.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using reagents such as diazomethane or other cyclopropanating agents to form the cyclopropanamine structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the cyclopropanamine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride
  • N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine

Uniqueness

N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

1170932-10-1

Molecular Formula

C15H18ClN

Molecular Weight

247.8

Purity

95

Origin of Product

United States

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